Episappanol
Overview
Description
Episappanol is a complex organic compound belonging to the class of flavonoids. This compound is characterized by its chromene ring structure, which is fused with a dihydroxyphenyl group. It is known for its potential antioxidant properties and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Episappanol typically involves the condensation of a chromene derivative with a dihydroxybenzyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the chromene ring. Common reagents used in this synthesis include hydrochloric acid and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while advanced purification techniques like column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to quinones.
Reduction: Reduction reactions can convert the chromene ring into a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated chromene derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Episappanol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
- 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine
Uniqueness
Episappanol is unique due to its specific combination of hydroxyl groups and chromene structure, which confer distinct antioxidant properties. Compared to similar compounds, it may exhibit higher potency in scavenging free radicals and protecting against oxidative stress.
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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